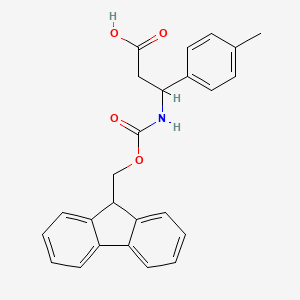

N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic aicd

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-16-10-12-17(13-11-16)23(14-24(27)28)26-25(29)30-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVNBKPSESKXKBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374680 | |

| Record name | N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic aicd | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284492-08-6 | |

| Record name | β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-methylbenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=284492-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic aicd | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid structural properties

An In-Depth Technical Guide to the Structural Properties and Applications of N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Building Block for Advanced Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, offering high specificity and potency. The strategic incorporation of non-canonical amino acids is a cornerstone of next-generation peptide design, enabling the fine-tuning of pharmacological profiles. This guide provides an in-depth technical overview of N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid, a unique building block poised to enhance the stability, bioactivity, and therapeutic potential of novel peptide candidates. As a beta-amino acid derivative, it introduces critical modifications to the peptide backbone, while the 4-methylphenyl moiety offers distinct advantages in modulating hydrophobic interactions. This document serves as a comprehensive resource for researchers aiming to leverage the unique structural properties of this compound in their drug development endeavors.

Core Structural and Physicochemical Properties

N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid is a synthetic amino acid derivative characterized by three key structural features: the N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group, the beta-amino acid backbone, and the 4-methylphenyl (p-tolyl) side chain.

-

The Fmoc Group: This large, aromatic, and base-labile protecting group is fundamental to modern solid-phase peptide synthesis (SPPS).[1][2] Its stability under acidic and neutral conditions, combined with its clean and rapid removal by a mild base like piperidine, forms the basis of the widely adopted Fmoc/tBu orthogonal synthesis strategy.[1][3]

-

The β-Amino Acid Backbone: Unlike the proteinogenic α-amino acids, the amino group in this molecule is attached to the β-carbon. This seemingly subtle shift has profound implications for the resulting peptide's conformation and stability. The extended backbone introduces a higher degree of conformational flexibility and can induce unique secondary structures, such as various helices (8, 10, 12, 14-helices) and stable sheet formations.[4][5] Crucially, this altered backbone geometry renders peptides containing β-amino acids highly resistant to enzymatic degradation by proteases, a major hurdle in the development of peptide therapeutics.[6][7][8]

-

The 4-Methylphenyl Side Chain: The p-tolyl group is a hydrophobic aromatic moiety. Its incorporation into a peptide sequence can enhance hydrophobic interactions, which may be critical for receptor binding.[9] The methyl group provides additional steric bulk compared to a standard phenylalanine residue and can influence the peptide's overall solubility and bioavailability.[9][10][11]

Physicochemical Data Summary

| Property | Value / Description | Source(s) |

| Molecular Formula | C₂₅H₂₃NO₄ | Chem-Impex |

| Molecular Weight | 401.46 g/mol | Chem-Impex |

| CAS Number | 284492-08-6 | LookChem |

| Appearance | White solid/powder | Chem-Impex |

| Melting Point | 190 - 191 °C (R-enantiomer), 188 - 190 °C (S-enantiomer) | Chem-Impex |

| Solubility | Expected to be soluble in organic solvents like DMF, DMSO, and acetonitrile.[10][12][13] | Bachem, LifeTein®, Thermo Fisher Scientific |

| Optical Rotation | [a]D²⁵ = +36 ± 2° (c=1 in DMF for R), [a]D²⁵ = -34 ± 1° (c=1 in DMF for S) | Chem-Impex |

Analytical Characterization: Representative Spectral Data

Specific, experimentally derived spectra for N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid are not widely published. The following descriptions are based on characteristic spectra of closely related compounds, such as Fmoc-L-phenylalanine and other Fmoc-protected amino acids, and serve as a guide for researchers in verifying their materials.[14][15][16][17]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Fmoc group (multiple peaks in the aromatic region, ~7.2-7.9 ppm), the 4-methylphenyl group (aromatic protons as two doublets around 7.0-7.2 ppm and a singlet for the methyl group around 2.3 ppm), and the protons of the propionic acid backbone.

-

¹³C NMR: The carbon NMR would display distinct signals for the carbonyl carbons of the carboxylic acid and the Fmoc group, as well as the numerous aromatic carbons of the Fmoc and 4-methylphenyl groups, and the aliphatic carbons of the backbone. For Fmoc-Phe-OH, characteristic peaks are observed for the fluorenyl group (120-144 ppm), the carbonyl (around 156 ppm for the urethane and 173 ppm for the acid), and the phenylalanine side chain.[17]

-

FT-IR: The infrared spectrum will be characterized by strong carbonyl stretching vibrations (C=O) from the carboxylic acid and the Fmoc urethane group, typically in the range of 1680-1720 cm⁻¹. N-H stretching of the amide will be visible around 3300-3400 cm⁻¹.[15][18][19][20]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be approximately m/z 402.16, with potential adducts such as [M+Na]⁺ also being observed.[21][22][23]

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid is as a building block in Fmoc-based solid-phase peptide synthesis.[1][24] Its incorporation allows for the rational design of peptides with enhanced properties.

The Fmoc-SPPS Workflow: A Step-by-Step Overview

Fmoc-SPPS is a cyclical process performed on a solid resin support, allowing for the efficient removal of reagents and byproducts by simple washing steps.[24] The workflow for incorporating our target amino acid is as follows:

Caption: Generalized workflow for incorporating an Fmoc-protected amino acid in SPPS.

Experimental Protocol: Incorporation of N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid

This protocol provides a general methodology for the manual incorporation of the title compound onto a resin with a free N-terminal amine during Fmoc-SPPS. Quantities are based on a 0.1 mmol synthesis scale.

1. Resin Preparation and Deprotection:

- Start with 0.1 mmol of a pre-loaded resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids) in a fritted reaction vessel.

- Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

- Drain the DMF and add 5 mL of 20% (v/v) piperidine in DMF to the resin.

- Agitate the mixture for 5 minutes, then drain.

- Repeat the piperidine treatment for an additional 15-20 minutes to ensure complete Fmoc removal.

- Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine. A positive Kaiser test should confirm the presence of a free primary amine.

2. Amino Acid Activation and Coupling:

- In a separate vial, dissolve N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid (0.4 mmol, 4 eq.) and a suitable coupling agent such as HATU (0.38 mmol, 3.8 eq.) in 3 mL of DMF.

- Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the vial.

- Allow the mixture to pre-activate for 2-5 minutes. The solution may change color.

- Rationale: Beta-amino acids, especially with bulky side chains, can exhibit slower coupling kinetics. Using a potent coupling reagent like HATU is recommended to ensure efficient peptide bond formation.[2][25]

- Add the activated amino acid solution to the deprotected resin.

- Agitate the reaction vessel for 2-4 hours at room temperature. For sterically hindered couplings, this time may be extended, or the reaction performed at a slightly elevated temperature.

- Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

3. Washing and Capping (Optional):

- Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

- If the coupling is incomplete (positive Kaiser test), a second coupling can be performed.

- Alternatively, any unreacted amines can be "capped" by treating the resin with a solution of acetic anhydride and pyridine in DMF to prevent the formation of deletion sequences.

4. Final Cleavage and Deprotection:

- Once the full peptide sequence is assembled, the N-terminal Fmoc group is removed.

- The peptide-resin is washed with dichloromethane (DCM) and dried under vacuum.

- The peptide is cleaved from the resin, and all acid-labile side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT).[24]

- The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and lyophilized before purification by RP-HPLC.

Impact on Peptide Structure and Function

The incorporation of N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid is a strategic choice to modulate a peptide's therapeutic properties. The combined effects of the β-amino acid backbone and the 4-methylphenyl side chain can lead to significant improvements in stability, bioactivity, and pharmacokinetics.

Conformational Control and Proteolytic Stability

The additional methylene group in the β-amino acid backbone increases the peptide's flexibility, allowing it to adopt conformations inaccessible to α-peptides. This can lead to the formation of stable secondary structures that can mimic or disrupt biological recognition motifs.[26][27] The altered stereochemistry of the peptide bond adjacent to the β-amino acid is not recognized by the active sites of most proteases, leading to a dramatic increase in the peptide's half-life in vivo.[6][7][8][28]

Caption: Structure-Activity Relationship of the key molecular features.

Modulation of Physicochemical Properties

The hydrophobic nature of the 4-methylphenyl side chain can significantly impact the peptide's solubility. While high hydrophobicity can sometimes lead to aggregation, it is often desirable for enhancing membrane permeability and interaction with hydrophobic binding pockets of target receptors.[10][12][13][29] Peptides rich in N-methyl phenylalanine have been shown to act as effective blood-brain barrier shuttles, suggesting that similar modifications could improve CNS delivery.[30][31] The strategic placement of this residue can therefore be used to optimize a peptide's solubility and bioavailability profile for a specific application.[9]

Conclusion

N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid is a highly valuable, albeit specialized, building block for the synthesis of advanced peptide therapeutics. Its unique combination of a protease-resistant β-amino acid backbone and a hydrophobicity-enhancing 4-methylphenyl side chain provides medicinal chemists with a powerful tool to overcome common challenges in peptide drug development. By conferring enhanced metabolic stability and allowing for the modulation of conformational and physicochemical properties, this compound enables the design of peptides with improved efficacy, bioavailability, and overall therapeutic potential. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this promising building block into their peptide synthesis programs.

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Beta-peptide - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. lifetein.com [lifetein.com]

- 11. biorxiv.org [biorxiv.org]

- 12. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 13. bachem.com [bachem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. rsc.org [rsc.org]

- 16. rsc.org [rsc.org]

- 17. Fmoc-Phe-OH(35661-40-6) 13C NMR spectrum [chemicalbook.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. MASONACO - Free amino acids (LC-MS/MS) [masonaco.org]

- 24. benchchem.com [benchchem.com]

- 25. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 26. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]

- 27. Basic conformers in beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]

- 29. iscabiochemicals.com [iscabiochemicals.com]

- 30. N-methyl phenylalanine-rich peptides as highly versatile blood-brain barrier shuttles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

A Comprehensive Guide to the Synthesis of N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid

Executive Summary

This technical guide provides a detailed, field-proven methodology for the synthesis of N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid, a valuable non-canonical amino acid building block. β-amino acids are crucial components in the development of peptidomimetics, offering enhanced metabolic stability and unique conformational properties to peptide-based therapeutics.[1][2][3] The target molecule, protected with the standard fluorenylmethoxycarbonyl (Fmoc) group, is primed for direct use in solid-phase peptide synthesis (SPPS).[4] This document outlines a robust and scalable three-step synthetic route commencing from readily available starting materials: 4-methylbenzaldehyde and rhodanine. The chosen pathway involves a Knoevenagel condensation, followed by hydrolytic ring-opening of the rhodanine intermediate, and concludes with the N-terminal protection of the resultant β-amino acid. Each step is detailed with both a comprehensive protocol and an in-depth explanation of the underlying chemical principles, ensuring reproducibility and a thorough understanding of the process for researchers and drug development professionals.

Introduction: The Strategic Importance of β-Aryl-β-Amino Acids

The field of medicinal chemistry continuously seeks to overcome the limitations of natural peptides as drug candidates, primarily their susceptibility to enzymatic degradation. The incorporation of β-amino acids into peptide backbones is a cornerstone strategy to confer resistance to proteolysis, thereby improving bioavailability and in vivo half-life.[2] The specific class of 3-aryl-β-amino acids introduces rigid, hydrophobic side chains that can facilitate crucial interactions with biological targets and induce stable secondary structures, such as helices, in β-peptides.[1][5]

N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid is a prototypical building block in this class. The 4-methylphenyl (p-tolyl) group provides a well-defined aromatic moiety, while the Fmoc protecting group allows for its seamless integration into established automated or manual SPPS workflows.[6][7] The synthesis route detailed herein was selected for its reliability, use of cost-effective reagents, and straightforward execution, avoiding hazardous materials like diazomethane that are sometimes used in alternative homologation strategies.[2]

Core Synthesis Pathway: A Rhodanine-Based Approach

The overall strategy is a three-step sequence that efficiently constructs the target molecule from simple precursors.

-

Knoevenagel Condensation: An aromatic aldehyde (4-methylbenzaldehyde) is condensed with a methylene-activated compound (rhodanine) to form a stable benzylidene rhodanine intermediate.

-

Hydrolytic Ring Opening: The rhodanine heterocycle is cleaved under basic conditions to unmask the β-amino acid core.[8][9]

-

N-Fmoc Protection: The free amine of the synthesized β-amino acid is protected using Fmoc-OSu under Schotten-Baumann conditions to yield the final product.

The complete workflow is illustrated below.

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Part A: Synthesis of (Z)-5-(4-methylbenzylidene)-2-thioxothiazolidin-4-one (Intermediate 1)

This initial step utilizes the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction between an aldehyde and a compound with an active methylene group, such as rhodanine.

Protocol:

-

Combine 4-methylbenzaldehyde (1.0 eq), rhodanine (1.05 eq), and anhydrous sodium acetate (2.5 eq) in glacial acetic acid (approx. 5 mL per 10 mmol of aldehyde).

-

Heat the reaction mixture to reflux (approx. 118 °C) with constant stirring for 2-3 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Allow the mixture to cool to room temperature, then pour it slowly into a beaker of ice-cold water (approx. 50 mL per 10 mmol of aldehyde) while stirring vigorously.

-

A yellow precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid and sodium acetate.

-

Dry the product under vacuum to yield (Z)-5-(4-methylbenzylidene)-2-thioxothiazolidin-4-one as a bright yellow solid. Further purification can be achieved by recrystallization from ethanol if necessary.

Expertise & Causality:

-

Why Sodium Acetate? Sodium acetate acts as a base to deprotonate the active methylene group of rhodanine, generating the nucleophilic enolate required for the condensation.

-

Why Glacial Acetic Acid? Acetic acid serves as a polar protic solvent that readily dissolves the reactants and facilitates the dehydration of the intermediate aldol adduct to form the stable conjugated product.

-

Why Reflux? The elevated temperature provides the necessary activation energy for both the initial condensation and the subsequent elimination of water.

| Material | Molar Mass ( g/mol ) | Molarity | Density (g/mL) | Quantity (1.0 eq) | Molar Eq. |

| 4-Methylbenzaldehyde | 120.15 | - | 1.019 | 1.20 g (10 mmol) | 1.0 |

| Rhodanine | 133.19 | - | - | 1.40 g (10.5 mmol) | 1.05 |

| Sodium Acetate | 82.03 | - | - | 2.05 g (25 mmol) | 2.5 |

| Glacial Acetic Acid | 60.05 | - | 1.049 | ~5 mL | Solvent |

Part B: Synthesis of DL-3-amino-3-(4-methylphenyl)propanoic acid (Intermediate 2)

This step involves the complete hydrolysis of the rhodanine intermediate under harsh basic conditions to liberate the desired β-amino acid.[8]

Protocol:

-

Suspend the dried (Z)-5-(4-methylbenzylidene)-2-thioxothiazolidin-4-one (1.0 eq) in a 1:1 mixture of ethanol and 10% aqueous sodium hydroxide (NaOH) solution.

-

Heat the mixture to reflux for 8-12 hours. The suspension should gradually dissolve as the reaction proceeds.

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove non-polar impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH ~6 by the dropwise addition of concentrated hydrochloric acid (HCl). The target amino acid is zwitterionic and will precipitate at its isoelectric point.

-

Collect the resulting white precipitate by vacuum filtration.

-

Wash the solid with a small amount of cold water, followed by cold acetone, and dry under vacuum.

Expertise & Causality:

-

Why NaOH? A strong base is required to hydrolyze the two amide-like bonds and the thioester within the rhodanine ring.

-

Why Reflux? The high temperature is necessary to overcome the stability of the heterocyclic ring and drive the hydrolysis to completion.

-

Why Acidification? The amino acid product initially exists as its sodium carboxylate salt in the basic solution. Acidification protonates the carboxylate and brings the molecule to its isoelectric point, minimizing its solubility in water and causing it to precipitate.

| Material | Molar Mass ( g/mol ) | Molarity | Density (g/mL) | Quantity (1.0 eq) | Molar Eq. |

| Intermediate 1 | 235.33 | - | - | 2.35 g (10 mmol) | 1.0 |

| Sodium Hydroxide | 40.00 | - | - | Varies (10% soln) | Excess |

| Ethanol | 46.07 | - | 0.789 | Varies (1:1 w/ H₂O) | Solvent |

| Conc. HCl | 36.46 | ~12 M | 1.18 | Varies (for pH adj.) | Excess |

Part C: Synthesis of N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid (Final Product)

The final step is the protection of the primary amine using a standard Fmoc-protection protocol.

Protocol:

-

Dissolve DL-3-amino-3-(4-methylphenyl)propanoic acid (1.0 eq) in a 10% aqueous sodium carbonate (Na₂CO₃) solution.

-

In a separate flask, dissolve N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 eq) in 1,4-dioxane.

-

Cool the amino acid solution in an ice bath and add the Fmoc-OSu solution dropwise over 15-20 minutes with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 6-8 hours.

-

Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu and other organic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1M HCl. A white precipitate will form.

-

Extract the product into ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the final product as a white solid.

Expertise & Causality:

-

Why Sodium Carbonate? The base deprotonates the amino group, rendering it nucleophilic for the attack on the electrophilic carbonyl of Fmoc-OSu. It also neutralizes the N-hydroxysuccinimide (HOSu) byproduct.

-

Why Dioxane/Water? This solvent system is ideal for Schotten-Baumann reactions, as it dissolves both the polar amino acid salt and the non-polar Fmoc-OSu.

-

Why Fmoc-OSu? Fmoc-OSu is an efficient and stable acylating agent for Fmoc protection. The succinimide leaving group is easily removed during the aqueous workup.[6][10]

| Material | Molar Mass ( g/mol ) | Molarity | Density (g/mL) | Quantity (1.0 eq) | Molar Eq. |

| Intermediate 2 | 179.22 | - | - | 1.79 g (10 mmol) | 1.0 |

| Fmoc-OSu | 337.33 | - | - | 3.54 g (10.5 mmol) | 1.05 |

| Sodium Carbonate | 105.99 | - | - | Varies (10% soln) | Excess |

| 1,4-Dioxane | 88.11 | - | 1.033 | Varies | Solvent |

Mechanistic Insights: The Knoevenagel Condensation

The Knoevenagel condensation proceeds through a well-understood pathway involving the formation of a carbanion, nucleophilic attack, and dehydration.

Caption: Mechanism of the Knoevenagel condensation step.

The base abstracts a proton from the active methylene group of rhodanine, which is acidic due to the electron-withdrawing effects of the adjacent carbonyl and thiocarbonyl groups. The resulting enolate anion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 4-methylbenzaldehyde. The intermediate alkoxide is protonated, and subsequent dehydration yields the thermodynamically stable, conjugated benzylidene rhodanine product.

Data Summary

The following table summarizes typical expectations for this synthetic sequence. Actual results may vary based on specific reaction conditions and scale.

| Step | Reaction | Typical Time | Temperature | Typical Yield | Appearance |

| A | Knoevenagel Condensation | 2-3 hours | Reflux (~118°C) | 85-95% | Bright Yellow Solid |

| B | Rhodanine Hydrolysis | 8-12 hours | Reflux (~100°C) | 60-75% | White Solid |

| C | N-Fmoc Protection | 6-8 hours | 0°C to RT | 80-90% | White Solid |

Characterization: The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR).

Conclusion

This guide presents a robust and well-vetted synthetic route for the preparation of N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid. By leveraging a rhodanine-based strategy, the synthesis is accomplished in three high-yielding steps from common laboratory reagents. The detailed protocols and mechanistic explanations provided herein are intended to empower researchers in peptide science and drug discovery to confidently produce this and similar β-amino acid building blocks for their research endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]

- 4. chemimpex.com [chemimpex.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. deepdyve.com [deepdyve.com]

- 8. Structure activity relationship studies on rhodanines and derived enethiol inhibitors of metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rhodanine hydrolysis leads to potent thioenolate mediated metallo-β-lactamase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(p-tolyl)propanoic Acid (CAS 284492-08-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(p-tolyl)propanoic acid, registered under CAS number 284492-08-6, is a specialized amino acid derivative crucial for advanced peptide synthesis. Its structure incorporates a β-amino acid backbone, a p-tolyl group, and the fluorenylmethoxycarbonyl (Fmoc) protecting group. This unique combination makes it a valuable building block in the design and synthesis of peptides with modified backbones, which can lead to enhanced stability, conformational constraint, and novel biological activities. This guide provides a comprehensive overview of its chemical properties, applications in solid-phase peptide synthesis (SPPS), detailed experimental protocols, and a list of suppliers.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below, providing essential data for its handling, storage, and use in synthesis.

| Property | Value | Source |

| CAS Number | 284492-08-6 | N/A |

| IUPAC Name | 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(p-tolyl)propanoic acid | N/A |

| Synonyms | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-(4-methylphenyl)-beta-alanine, N-Fmoc-3-(p-tolyl)-beta-alanine | N/A |

| Molecular Formula | C₂₅H₂₃NO₄ | N/A |

| Molecular Weight | 401.45 g/mol | N/A |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 150 - 170 °C (typical for similar Fmoc-amino acids) | [2] |

| Solubility | Highly soluble in common peptide synthesis solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP). | N/A |

| Storage Temperature | 2-8°C |

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The primary application of 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(p-tolyl)propanoic acid is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc protecting group is a cornerstone of modern peptide synthesis due to its base-lability, allowing for mild deprotection conditions that preserve acid-sensitive functionalities within the peptide sequence.

The Role of the Fmoc Protecting Group

The Fmoc group protects the α-amino group of the amino acid, preventing unwanted side reactions during the coupling of the carboxylic acid group to the growing peptide chain.[3][4] It remains stable during the coupling reaction and is selectively removed by a weak base, typically a solution of piperidine in DMF, to allow for the next amino acid to be coupled.[5] This iterative cycle of deprotection and coupling is the foundation of SPPS.

Significance of the β-Amino Acid Structure

As a β-amino acid, this compound introduces an additional carbon atom into the peptide backbone compared to natural α-amino acids. This modification has significant implications for the resulting peptide's structure and function:

-

Conformational Stability: Peptides incorporating β-amino acids often adopt stable secondary structures, such as helices and turns.

-

Proteolytic Resistance: The altered backbone structure can render the peptide resistant to degradation by proteases, increasing its in vivo half-life.

-

Novel Biological Activity: The modified conformation can lead to altered binding affinities and selectivities for biological targets.

The p-tolyl group on the β-carbon provides steric bulk and hydrophobicity, further influencing the peptide's conformational preferences and interactions with its target.

Experimental Protocol: Incorporation into a Peptide Sequence via Fmoc-SPPS

This section provides a detailed, step-by-step protocol for the incorporation of 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(p-tolyl)propanoic acid into a peptide sequence using manual Fmoc-SPPS.

Materials and Reagents

-

Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

-

3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(p-tolyl)propanoic acid

-

Other required Fmoc-protected α-amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Washing solvents: DMF, DCM, Isopropanol

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

Step-by-Step Methodology

-

Resin Preparation:

-

Place the desired amount of resin in a reaction vessel.

-

Swell the resin in DMF for at least 30 minutes with gentle agitation.

-

Drain the DMF.

-

-

Fmoc Deprotection (of the resin-bound amino acid):

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the deprotection step for another 5-10 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Coupling of 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(p-tolyl)propanoic Acid:

-

In a separate vial, dissolve 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(p-tolyl)propanoic acid (3-5 equivalents relative to resin loading) and HCTU (3-5 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. A Kaiser test can be performed to monitor the reaction progress.

-

Drain the coupling solution.

-

Wash the resin with DMF (3-5 times), DCM (2-3 times), and finally DMF (2-3 times).

-

-

Chain Elongation:

-

Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide sequence.

-

-

Final Fmoc Deprotection:

-

After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide.

-

Experimental Workflow Diagram

References

The Strategic Imperative of the Fmoc Group in Modern β-Amino Acid Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Rise of β-Peptides and the Synthetic Challenge

In the landscape of modern drug discovery and materials science, β-amino acids are molecules of profound significance. When incorporated into peptide chains, they form β-peptides, which can adopt stable, predictable secondary structures like helices and sheets, much like their α-peptide counterparts.[1] However, their non-natural backbone confers a remarkable and highly desirable attribute: resistance to enzymatic degradation by proteases. This inherent stability makes β-peptides and other peptidomimetics containing β-amino acids exceptional candidates for therapeutic development.

Despite their potential, the efficient and stereochemically pure synthesis of β-amino acid building blocks presents a significant challenge. The cornerstone of modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), relies on the strategic use of temporary protecting groups for the α-amino terminus.[][3] This is where the 9-fluorenylmethyloxycarbonyl (Fmoc) group has emerged as the preeminent choice, offering a unique combination of reliability, mild reaction conditions, and orthogonality that is critical for the successful construction of these valuable molecules.[4][5]

This guide provides a detailed exploration of the pivotal role of the Fmoc protecting group in β-amino acid synthesis. We will dissect the underlying chemical principles, examine field-proven synthetic methodologies, and provide actionable protocols, moving beyond a simple recitation of steps to explain the critical causality behind each experimental choice.

The Fmoc Group: A Paradigm of Orthogonal Protection

The success of any multi-step synthesis, especially SPPS, hinges on an orthogonal protection strategy. This principle dictates that different protecting groups on a molecule can be removed under distinct chemical conditions, allowing for selective deprotection at specific stages without affecting other parts of the molecule.[][3]

The Fmoc/tBu (tert-butyl) strategy is the embodiment of this principle and the foundation of modern SPPS.[6]

-

Nα-Fmoc Protection: The temporary protection for the main-chain amino group is the base-labile Fmoc group.

-

Side-Chain Protection: Permanent protection for reactive amino acid side chains typically employs acid-labile groups like tert-butyl (tBu), trityl (Trt), or tert-butyloxycarbonyl (Boc).[7][8]

This orthogonality is the primary advantage over the older Boc/Bzl (benzyl) strategy, which relied on graduated levels of acidity for deprotection and often suffered from premature side-chain deprotection during the iterative Nα-Boc removal steps.[9][10] The Fmoc group's complete stability to the final, strongly acidic cleavage conditions (typically with trifluoroacetic acid, TFA) ensures the integrity of the target molecule throughout the synthesis.[4][11]

The Mechanism of Fmoc Deprotection: A Base-Induced β-Elimination

Understanding the mechanism of Fmoc removal is crucial for troubleshooting and optimizing synthetic protocols. The process is a classic base-catalyzed β-elimination reaction.[][12]

-

Proton Abstraction: A base, most commonly the secondary amine piperidine, abstracts the relatively acidic proton from the C9 position of the fluorene ring system.[12][13][14]

-

β-Elimination: This abstraction generates a stabilized carbanion. The unstable intermediate rapidly undergoes elimination, cleaving the carbamate bond to release the free amine of the β-amino acid, carbon dioxide, and a highly reactive electrophile, dibenzofulvene (DBF).[12]

-

DBF Scavenging: The liberated DBF readily reacts with the excess piperidine in the deprotection solution to form a stable adduct.[12][13][15] This scavenging step is critical; without it, the DBF could react with the newly deprotected amine, causing irreversible chain termination.

Caption: Base-catalyzed β-elimination mechanism for Fmoc group removal.

Core Synthetic Routes to Fmoc-Protected β-Amino Acids

The preparation of enantiomerically pure Fmoc-β-amino acids is the essential first step for their use in synthesis. The Arndt-Eistert homologation of α-amino acids is the most established and versatile method.

The Arndt-Eistert Synthesis: One-Carbon Homologation

The Arndt-Eistert synthesis is a powerful and reliable method for converting an α-amino acid into its corresponding β-amino acid, effectively elongating the carbon backbone by one methylene unit while preserving the original stereochemistry.[16][17] The reaction proceeds through three key steps starting from a standard Nα-Fmoc-protected α-amino acid.

-

Activation: The carboxylic acid of the Fmoc-α-amino acid is converted into a more reactive species, typically an acid chloride or a mixed anhydride.[17][18]

-

Diazoketone Formation: The activated acid reacts with diazomethane to form an α-diazoketone intermediate.[1][18] Due to the toxic and explosive nature of diazomethane, safer alternatives like diazo(trimethylsilyl)methane are often employed in modern protocols.[17]

-

Wolff Rearrangement: The crucial step is the Wolff rearrangement of the diazoketone to form a ketene. This rearrangement is typically catalyzed by a metal salt (e.g., silver benzoate, Ag₂O) and can be promoted by heat, light, or sonication.[17][18][19] The ketene is then immediately trapped by a nucleophile (water, in this case) to yield the final Fmoc-β-amino acid.[18] A key advantage of this rearrangement is the retention of configuration at the chiral center.[17]

Caption: Stepwise workflow for the Arndt-Eistert homologation.

Conjugate Addition Reactions

Another powerful strategy for synthesizing β-amino acids involves the conjugate (or Michael) addition of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds.[19] This approach is highly versatile, allowing for the introduction of diverse functionalities at the β-position. A common route involves the stereoselective addition of a protected amine source, such as a carbamate, to an enoate, which can be catalyzed to achieve high enantioselectivity.[19][20] The Fmoc group can be introduced either before or after the key addition step to yield the final building block ready for peptide synthesis.

Field-Proven Methodologies and Protocols

The following protocols represent robust, validated procedures for the synthesis and use of Fmoc-protected β-amino acids.

Protocol 1: Arndt-Eistert Synthesis of Fmoc-β-Homophenylalanine

This protocol details the homologation of Fmoc-L-phenylalanine to Fmoc-L-β-homophenylalanine.

Materials:

-

Fmoc-L-phenylalanine

-

Triethylamine (TEA)

-

Isobutyl chloroformate

-

Anhydrous Tetrahydrofuran (THF), cooled to -15°C

-

Diazomethane solution in diethyl ether (handle with extreme caution in a dedicated fume hood)

-

Silver (I) benzoate

-

1,4-Dioxane

-

Deionized water

Step-by-Step Methodology:

-

Mixed Anhydride Formation:

-

Dissolve Fmoc-L-phenylalanine (1 equivalent) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).

-

Cool the solution to -15°C using an appropriate cooling bath.

-

Add triethylamine (1.1 equivalents) dropwise while maintaining the temperature.

-

Slowly add isobutyl chloroformate (1.1 equivalents) dropwise. The formation of a white precipitate (triethylammonium chloride) will be observed.

-

Stir the reaction mixture at -15°C for 30 minutes.

-

-

Diazoketone Formation:

-

Filter the cold reaction mixture under inert atmosphere to remove the salt precipitate.

-

Slowly add the filtrate to a freshly prepared, cold (0°C) solution of diazomethane in diethyl ether (approx. 3 equivalents).

-

Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours.

-

Carefully quench excess diazomethane by adding a few drops of acetic acid until the yellow color disappears and gas evolution ceases.

-

Remove the solvent under reduced pressure to obtain the crude α-diazoketone, which can be used directly or purified by chromatography if necessary.[18]

-

-

Wolff Rearrangement:

-

Dissolve the crude diazoketone in a 10:1 mixture of 1,4-dioxane and water.

-

Add silver (I) benzoate (0.1 equivalents) as the catalyst.

-

Heat the mixture to 50-60°C and stir for 2-3 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.

-

Cool the reaction mixture, dilute with ethyl acetate, and wash sequentially with dilute HCl and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude Fmoc-L-β-homophenylalanine by flash column chromatography or recrystallization.

-

Protocol 2: Standard Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the removal of the Nα-Fmoc group from a resin-bound peptide.

Materials:

-

Fmoc-peptide-resin

-

Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF).[15][21][22]

-

DMF for washing

-

Dichloromethane (DCM) for washing

-

Solid-phase reaction vessel

Step-by-Step Methodology:

-

Resin Swelling: Swell the Fmoc-peptide-resin in DMF for 30 minutes. Drain the solvent.

-

Initial Deprotection: Add the 20% piperidine/DMF solution to the resin (approx. 10 mL per gram of resin).[12] Agitate the slurry for 1-3 minutes at room temperature.[12] Drain the solution. This initial, short treatment removes the bulk of the Fmoc groups and the resulting DBF-adduct.

-

Final Deprotection: Add a fresh portion of the deprotection solution to the resin. Agitate for an additional 15-20 minutes at room temperature to ensure complete removal of the Fmoc group.

-

Draining: Drain the deprotection solution from the reaction vessel.

-

Washing: Wash the resin thoroughly to remove all traces of piperidine and the DBF-adduct. A typical wash cycle is:

-

DMF (3 times)

-

DCM (3 times)

-

DMF (3 times)

-

-

Confirmation (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads to confirm the presence of a free primary amine, indicating successful Fmoc removal.[12] The resin is now ready for the next amino acid coupling step.

Caption: The iterative cycle of Fmoc-SPPS incorporating a β-amino acid.

Quantitative Data and Side Reaction Management

The efficiency of Fmoc chemistry is well-documented, with coupling yields often exceeding 99%.[9] However, vigilance is required to mitigate potential side reactions.

Table 1: Common Side-Chain Protecting Groups in Fmoc/tBu Strategy

| Amino Acid Side Chain | Functional Group | Common Protecting Group(s) | Cleavage Condition |

| Aspartic Acid, Glutamic Acid | Carboxyl | OtBu (tert-butyl ester) | TFA[7] |

| Lysine, Ornithine | Amine | Boc (tert-butyloxycarbonyl) | TFA[8] |

| Serine, Threonine, Tyrosine | Hydroxyl | tBu (tert-butyl ether) | TFA[7] |

| Arginine | Guanidinium | Pbf (pentamethyldihydrobenzofuran-sulfonyl) | TFA[8] |

| Cysteine | Thiol | Trt (trityl), Acm (acetamidomethyl) | TFA (Trt), Specific reagents (Acm) |

| Histidine | Imidazole | Trt (trityl), Boc | TFA |

Aspartimide Formation: A Critical Challenge

When synthesizing peptides containing aspartic acid, a common and pernicious side reaction is aspartimide formation.[10] This occurs when the peptide backbone nitrogen attacks the side-chain ester, particularly under the basic conditions of Fmoc deprotection. This can lead to chain cleavage or isomerization of the peptide backbone.

Mitigation Strategies:

-

Use bulkier side-chain protecting groups for Asp that sterically hinder the intramolecular attack.

-

Incorporate additives like 1-hydroxybenzotriazole (HOBt) into the deprotection cocktail, which can lower the effective basicity and suppress the side reaction.

-

For particularly sensitive sequences, consider using backbone-protected dipeptide building blocks.

Impurities in Fmoc Reagents

Commercial Fmoc-amino acids are generally of high purity (>99%).[10] However, impurities can arise during their preparation. A known issue is the formation of Fmoc-β-alanine during the protection reaction when using Fmoc-OSu (N-hydroxysuccinimide ester), which can be incorporated as an impurity into the final peptide.[10][23] Sourcing high-quality reagents from reputable suppliers and analyzing incoming materials is a critical quality control step.[10]

Conclusion

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is not merely a reagent but a strategic enabler in the synthesis of β-amino acids and the β-peptides derived from them. Its base-lability provides a mild and orthogonal deprotection method that is perfectly compatible with the acid-labile side-chain protection schemes required for complex molecule synthesis.[8][11] Methodologies such as the Arndt-Eistert homologation provide a reliable and stereoconservative path from the readily available α-amino acid pool to the valuable β-amino acid building blocks.[16][17] A thorough understanding of the mechanisms, protocols, and potential side reactions associated with Fmoc chemistry empowers researchers to harness its full potential, paving the way for the next generation of peptide-based therapeutics and advanced materials.

References

- 1. researchgate.net [researchgate.net]

- 3. biosynth.com [biosynth.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. nbinno.com [nbinno.com]

- 6. academic.oup.com [academic.oup.com]

- 7. peptide.com [peptide.com]

- 8. chempep.com [chempep.com]

- 9. benchchem.com [benchchem.com]

- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 14. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Arndt-Eistert Synthesis [organic-chemistry.org]

- 19. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 20. Synthesis of beta-substituted alpha-amino acids via Lewis acid promoted enantioselective radical conjugate additions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. chem.uci.edu [chem.uci.edu]

- 22. peptide.com [peptide.com]

- 23. Formation of Fmoc–β‐alanine during Fmoc‐protections with Fmoc–OSu | Semantic Scholar [semanticscholar.org]

The Strategic Integration of Unnatural β-Amino Acids in Peptidomimetics: A Technical Guide for Drug Development Professionals

Foreword: Beyond Nature's Blueprint

In the intricate world of drug discovery, peptides present a fascinating paradox. Their high specificity and potency, born from millennia of evolution, make them exquisite tools for modulating biological processes.[1] However, this evolutionary elegance is also their Achilles' heel, rendering them susceptible to rapid proteolytic degradation and poor bioavailability, thus limiting their therapeutic potential.[2][3] This guide delves into the realm of peptidomimetics, a cornerstone of modern medicinal chemistry, with a specific focus on the transformative role of unnatural β-amino acids. These synthetic building blocks offer a powerful strategy to systematically re-engineer peptides, enhancing their drug-like properties while preserving, and often augmenting, their biological activity.[1][4][5][6][7] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing not just the "what" and "how," but critically, the "why" behind the integration of these remarkable molecules.

The Peptidomimetic Imperative: Overcoming the Limitations of Natural Peptides

Peptidomimetics are compounds designed to mimic the three-dimensional structure and function of natural peptides but are engineered to overcome their inherent pharmacological weaknesses.[2][3] The primary goals of peptidomimetic design are to enhance metabolic stability, improve oral bioavailability, and fine-tune receptor affinity and selectivity.[2][1][3]

The rationale for moving beyond the canonical 20 α-amino acids is rooted in the need to introduce structural modifications that disrupt recognition by proteolytic enzymes.[8][9] Unnatural amino acids, with their varied side chains and backbone architectures, serve as ideal tools for this purpose.[10][11][12] Among these, β-amino acids have emerged as particularly versatile and effective building blocks.[13][14]

The World of β-Amino Acids: A Structural and Conformational Perspective

β-amino acids are structural isomers of their α-amino acid counterparts, distinguished by the presence of an additional carbon atom in their backbone.[8][13] This seemingly subtle change has profound implications for the resulting peptide's structure and function.

Classification and Stereochemistry

β-amino acids can be classified based on the substitution pattern on the carbon backbone:

-

β²-amino acids: The substituent is on the α-carbon (C2).

-

β³-amino acids: The substituent is on the β-carbon (C3).

-

Cyclic β-amino acids: The backbone is part of a ring structure, such as in trans-2-aminocyclopentanecarboxylic acid (ACPC) and trans-2-aminocyclohexanecarboxylic acid (ACHC).[8]

Crucially, the presence of two chiral centers in many β-amino acids (C2 and C3) gives rise to four possible stereoisomers for a given side chain.[13][14] This stereochemical diversity provides an expansive toolkit for precisely controlling the three-dimensional arrangement of side chains and, consequently, the overall conformation of the peptidomimetic.[13][14]

Conformational Predispositions: The "Foldamer" Concept

The elongated backbone of β-peptides (oligomers of β-amino acids) imparts greater conformational flexibility compared to α-peptides.[8][15] However, β-peptides are not simply floppy molecules. They exhibit a remarkable propensity to adopt well-defined and stable secondary structures, even at short chain lengths.[8] These ordered structures, often referred to as "foldamers," are stabilized by intramolecular hydrogen bonds and include various helices (e.g., 14-helix, 12-helix, 10/12-helix) and extended strands.[8][16]

The ability to form stable secondary structures is a key advantage in peptidomimetic design. It allows for the creation of rigid scaffolds that can present side chains in a precise spatial orientation, mimicking the bioactive conformation of a natural peptide ligand.[3] This pre-organization can lead to enhanced receptor binding affinity and selectivity.

Synthesis and Incorporation of Unnatural β-Amino Acids

The successful application of β-amino acids in peptidomimetics hinges on efficient and stereoselective synthetic methodologies. A variety of chemical and enzymatic approaches have been developed to produce a diverse array of these valuable building blocks.

Chemical Synthesis Strategies

Common synthetic routes to β-amino acids include:

-

Arndt-Eistert Homologation: A classical method for converting α-amino acids to their β-homologs.[17]

-

Conjugate Addition: The addition of amine nucleophiles to α,β-unsaturated esters (Michael addition).[17]

-

Mannich-type Reactions: A three-component reaction involving an enolate, an aldehyde, and an amine.[17]

-

Asymmetric Hydrogenation: The metal-catalyzed hydrogenation of β-amino acrylates.[17]

More recent advancements have focused on developing more atom-economical and versatile methods, such as the palladium-catalyzed aminocarbonylation of alkenes and the nickel-catalyzed carboxylation of aziridines.[17]

Enzymatic Synthesis: A Greener Approach

Enzymatic methods offer an attractive alternative to chemical synthesis, often providing high enantioselectivity under mild reaction conditions.[18][19] Key enzyme classes used for β-amino acid synthesis include:

-

Transaminases (Aminotransferases): These enzymes catalyze the transfer of an amino group from a donor to a β-keto acid or the kinetic resolution of racemic β-amino acids.[20][21]

-

Nitrilases and Nitrile Hydratases: These enzymes can be used for the enantioselective hydrolysis of β-aminonitriles.[18]

-

Lipases: Employed for the kinetic resolution of racemic β-amino esters through N-acylation or transesterification.[18]

-

Threonine Aldolases: These enzymes can be used for the synthesis of β-hydroxy-α-amino acids.[22]

Table 1: Comparison of Synthetic Approaches to β-Amino Acids

| Method | Advantages | Disadvantages | Key Enzyme/Catalyst Examples |

| Chemical Synthesis | Wide substrate scope, scalable. | Often requires protecting groups, may use hazardous reagents, can have multiple steps. | Palladium catalysts, Nickel catalysts, Rhodium catalysts. |

| Enzymatic Synthesis | High enantioselectivity, mild reaction conditions, environmentally friendly. | Substrate scope can be limited, enzyme stability can be an issue. | Transaminases, Nitrilases, Lipases, Threonine Aldolases. |

Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of β-amino acids into peptide sequences is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols, most commonly employing Fmoc-based chemistry.[13][14][23] This compatibility with established automated synthesis platforms is a significant advantage, allowing for the routine and efficient production of β-amino acid-containing peptidomimetics.[24][25][26][27]

Experimental Protocol: General Fmoc-Based Solid-Phase Synthesis of a β-Amino Acid-Containing Peptide

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a 20% solution of piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine.

-

Amino Acid Coupling: Activate the Fmoc-protected β-amino acid (or α-amino acid) with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF and add it to the resin. Allow the reaction to proceed to completion.

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

-

Final Deprotection and Cleavage: After the final coupling, remove the N-terminal Fmoc group. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).

-

Purification and Characterization: Purify the crude peptide by reverse-phase HPLC and characterize by mass spectrometry.

The Impact of β-Amino Acids on Peptidomimetic Properties

The incorporation of β-amino acids profoundly influences the key pharmacological properties of peptidomimetics, addressing the primary limitations of their natural α-peptide counterparts.

Enhanced Proteolytic Stability: A Paradigm Shift

One of the most significant advantages of β-amino acid incorporation is the dramatic increase in resistance to enzymatic degradation.[4][8][13][28][29][30] The altered backbone geometry of β-peptides and mixed α,β-peptides disrupts the recognition sites for common proteases like trypsin and chymotrypsin, which are highly specific for α-peptide bonds.[8] This enhanced stability leads to a longer in vivo half-life, a critical factor for therapeutic efficacy.[4][8]

Table 2: Proteolytic Stability of α-Peptides vs. β-Peptide Analogs (Illustrative Data)

| Peptide | Sequence | Incubation Time (hours) with Protease Cocktail | % Intact Peptide Remaining |

| α-Peptide | Ac-Ala-Phe-Gly-Leu-NH₂ | 2 | < 5% |

| β-Peptide Analog | Ac-β³-hAla-β³-hPhe-Gly-β³-hLeu-NH₂ | 24 | > 95% |

Modulating Bioavailability and Cell Permeability

While the larger size and increased polarity of peptides can hinder their absorption and cell penetration, the strategic incorporation of β-amino acids can positively influence these properties. The conformational rigidity imparted by β-amino acids can shield polar amide bonds and present a more hydrophobic surface, potentially improving membrane permeability. Furthermore, specific β-amino acid side chains can be designed to interact favorably with membrane transporters. Studies have shown that peptides containing β-amino acids can exhibit improved bioavailability.[31]

Fine-Tuning Biological Activity: From Agonists to Antagonists

The ability to precisely control the three-dimensional structure of peptidomimetics through β-amino acid incorporation allows for the fine-tuning of their interaction with biological targets.[4] By systematically varying the stereochemistry and substitution patterns of β-amino acids, researchers can map the structure-activity relationship (SAR) of a peptide ligand in great detail.[3][4] This can lead to the development of highly potent and selective agonists or antagonists for a wide range of receptors and enzymes. For instance, β-peptides have been successfully designed as inhibitors of protein-protein interactions, such as the p53-hDM2 interaction, with nanomolar affinities.[8]

Future Perspectives and Conclusion

The field of unnatural β-amino acids in peptidomimetics is a dynamic and rapidly evolving area of research. While chemical and enzymatic synthesis methods have made a vast array of β-amino acids accessible, there is still a need for more efficient and scalable routes to novel and complex structures.[17] A particularly exciting frontier is the ribosomal incorporation of β-amino acids. Although the natural ribosome has a strong bias against them, recent advances in genetic code expansion and ribosome engineering are beginning to overcome this challenge, opening the door to the biosynthesis of long, complex β-amino acid-containing polypeptides.[32][33][34][35]

References

- 1. longdom.org [longdom.org]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. grokipedia.com [grokipedia.com]

- 9. Bulky Dehydroamino Acids Enhance Proteolytic Stability and Folding in β-Hairpin Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unnatural / Unusual Amino Acids [biosyn.com]

- 11. jpt.com [jpt.com]

- 12. Beyond the 20: Understanding the Potential of Unnatural Amino Acids in Biopharma | Blog | Biosynth [biosynth.com]

- 13. researchgate.net [researchgate.net]

- 14. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. On the flexibility of beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chemistry.illinois.edu [chemistry.illinois.edu]

- 18. researchgate.net [researchgate.net]

- 19. Efficient Enzymatic Routes for the Synthesis of New Eight-Membered Cyclic β-Amino Acid and β-Lactam Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Transaminases for the synthesis of enantiopure beta-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. [Solid phase synthesis of beta amyloid (1-42)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. peptide.com [peptide.com]

- 28. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Bioavailability of beta-amino acid and C-terminally derived PK/PBAN analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. pubs.rsc.org [pubs.rsc.org]

- 33. Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 34. Ribosomal Incorporation of Consecutive β-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Protein Synthesis with Ribosomes Selected for the Incorporation of β-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 36. pubs.acs.org [pubs.acs.org]

- 37. Beta-peptidic peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of 3-Amino-3-Aryl-Propionic Acid Derivatives: A Technical Guide for Drug Discovery

Abstract

The 3-amino-3-aryl-propionic acid scaffold represents a privileged structure in medicinal chemistry, underpinning a diverse array of biologically active molecules. These β-amino acid derivatives have garnered significant attention for their therapeutic potential across a spectrum of diseases, including neurological disorders, cancer, and inflammatory conditions. This in-depth technical guide provides a comprehensive overview of the synthesis, stereochemistry, biological activities, and therapeutic applications of this versatile class of compounds. We delve into the nuances of their structure-activity relationships, explore their mechanisms of action as enzyme inhibitors and receptor modulators, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.

Introduction: The Significance of β-Amino Acids in Drug Design

β-amino acids are non-proteinogenic amino acids that serve as crucial building blocks for the synthesis of a wide range of biologically active compounds, including peptides, alkaloids, and other secondary metabolites.[1][2] Their incorporation into peptide backbones can induce unique conformational constraints, leading to enhanced metabolic stability and receptor affinity. The 3-amino-3-aryl-propionic acid moiety, in particular, has emerged as a key pharmacophore, with the aryl group providing a handle for modulating lipophilicity, electronic properties, and steric interactions, thereby fine-tuning the pharmacological profile of the resulting derivatives. These compounds are recognized as valuable precursors for the synthesis of β-lactams and β-peptides.[1]

Synthetic Methodologies: Accessing Chemical Diversity

The synthesis of 3-amino-3-aryl-propionic acid derivatives has been an area of active research, with several methodologies developed to provide efficient access to a wide range of analogues.

One-Pot Synthesis: A Facile Approach

A facile and efficient one-pot synthesis of 3-amino-3-arylpropionic acids has been developed, allowing for the generation of a library of derivatives with moderate to good yields (17-70%).[1][2] This method involves the reaction of an aromatic aldehyde, malonic acid, and ammonium acetate in a suitable solvent. Mechanistic studies have revealed a complex reaction pathway with the potential for side products, such as cinnamic acids.[2] The choice of solvent and the electronic nature of the substituents on the aromatic ring have been shown to influence the product distribution.[1][2]

Experimental Protocol: One-Pot Synthesis of 3-Amino-3-phenylpropionic Acid [2]

-

To a round-bottom flask, add benzaldehyde (1.0 eq), malonic acid (1.0 eq), and ammonium acetate (1.3 eq).

-

Add ethanol as the solvent.

-

Reflux the reaction mixture for 6-16 hours, monitoring the progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate (cinnamic acid) forms, remove it by filtration.

-

Evaporate the filtrate to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., methanol) to afford the pure 3-amino-3-phenylpropionic acid.

Stereoselective Synthesis: Controlling Chirality

The stereochemistry at the C3 position of 3-amino-3-aryl-propionic acid derivatives is often crucial for their biological activity. Consequently, significant effort has been dedicated to the development of stereoselective synthetic methods.

Enzymatic resolution has proven to be an effective strategy. For instance, the lipase from Carica papaya (CPL) can catalyze the enantioselective alcoholysis of racemic N-protected 2,2,2-trifluoroethyl esters of 3-amino-3-phenylpropanoic acid, achieving high enantioselectivity (E > 200).[1] This method has been successfully scaled up to produce enantiomerically pure (S)-3-amino-3-phenylpropanoic acid, a key intermediate in the synthesis of the antidepressant (S)-dapoxetine.[1]

Biological Activities and Therapeutic Applications

Derivatives of 3-amino-3-aryl-propionic acid exhibit a broad spectrum of pharmacological activities, making them attractive candidates for drug development in various therapeutic areas.

Anti-inflammatory and Analgesic Properties

Aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] Their mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[4] While many of the well-known NSAIDs are 2-arylpropionic acids (e.g., ibuprofen, naproxen), the 3-amino-3-arylpropionic acid scaffold has also been explored for its anti-inflammatory potential.

Anticonvulsant Activity and GABA Receptor Modulation

Several studies have investigated the anticonvulsant properties of aryl propionic acid derivatives.[3][4] The structural similarity of some of these compounds to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) suggests a potential mechanism of action involving the modulation of GABAergic neurotransmission. Positive allosteric modulators of GABA-A receptors are known to produce sedative and anxiolytic effects.[5][6][7] While direct evidence for 3-amino-3-aryl-propionic acid derivatives acting as potent and selective GABA receptor modulators is an active area of investigation, their potential in this arena warrants further exploration.

Experimental Protocol: Screening for Anticonvulsant Activity

A common preclinical screening model for anticonvulsant drugs is the maximal electroshock (MES) test in mice.

-

Administer the test compound to mice at various doses via an appropriate route (e.g., intraperitoneal).

-

After a specific pretreatment time, subject the mice to a maximal electrical stimulus delivered through corneal or ear-clip electrodes.

-

Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The ability of the compound to prevent the tonic hindlimb extension is considered a measure of its anticonvulsant activity.

-

Determine the median effective dose (ED50) for protection against MES-induced seizures.

Anticancer and Antibacterial Activities

Emerging research has highlighted the potential of aryl propionic acid derivatives as anticancer and antibacterial agents.[3][4] The anticancer activity may be mediated through both COX-dependent and COX-independent mechanisms. Some derivatives have shown potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[4]

Enzyme Inhibition: Beyond Cyclooxygenases

Recent studies have expanded the scope of enzyme inhibition by 3-amino-3-aryl-propionic acid derivatives beyond COX enzymes. For example, certain 3-cyano-3-aza-β-amino acid derivatives have been identified as potent inhibitors of human cysteine cathepsins, particularly cathepsin K.[8] These nitrile-type inhibitors interact with the cysteine proteases in a covalent-reversible manner and have shown promising therapeutic potential.[8]

Structure-Activity Relationships (SAR): Guiding Drug Design

The biological activity of 3-amino-3-aryl-propionic acid derivatives is highly dependent on their structural features. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.

Key SAR Insights:

-

Aryl Substituents: The nature and position of substituents on the aryl ring significantly influence activity. Electron-donating or electron-withdrawing groups can modulate the electronic properties and lipophilicity of the molecule, affecting its interaction with biological targets and its pharmacokinetic profile.

-

Stereochemistry: As previously mentioned, the stereochemistry at the C3 position is often critical for biological activity. The (R) or (S) enantiomer may exhibit differential potency and selectivity.

-

Modifications of the Propionic Acid Backbone: Alterations to the carboxylic acid and amino groups can lead to changes in activity. For example, esterification or amidation of the carboxyl group can affect the compound's prodrug potential and cell permeability. The Fmoc protecting group is commonly used on the amino terminus during synthesis.[9]

Future Directions and Conclusion

The 3-amino-3-aryl-propionic acid scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research in this area will likely focus on:

-

Development of more efficient and stereoselective synthetic methods: This will enable the rapid generation of diverse libraries of compounds for high-throughput screening.

-

Elucidation of novel mechanisms of action: A deeper understanding of how these derivatives interact with various biological targets will facilitate the design of more selective and potent drugs.

-

Exploration of new therapeutic applications: The broad spectrum of biological activities suggests that these compounds may have utility in a wider range of diseases than currently appreciated.

-

Clinical Development: While preclinical data is promising, the translation of these findings into clinically approved drugs remains a key challenge. To date, there is limited publicly available information on 3-amino-3-aryl-propionic acid derivatives in clinical trials, highlighting an opportunity for future development.

Visualizations

General Synthetic Scheme

Caption: A simplified workflow for the one-pot synthesis of 3-amino-3-aryl-propionic acid derivatives.

Therapeutic Potential Overview

Caption: Overview of the diverse therapeutic potential of 3-amino-3-aryl-propionic acid derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 6. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Antinociceptive Effects of α 2/ α 3-Subtype-Selective GABAA Receptor Positive Allosteric Modulators KRM-II-81 and NS16085 in Male Rats: Behavioral Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Cyano-3-aza-β-amino Acid Derivatives as Inhibitors of Human Cysteine Cathepsins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

Unlocking New Therapeutic Frontiers: An In-depth Technical Guide to the Conformational Analysis of Peptides Containing β-Amino Acids

Foreword: The Dawn of a New Peptide Era